molecular formula C19H21N3O6S B3005261 N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide CAS No. 851987-95-6

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide

Cat. No.: B3005261
CAS No.: 851987-95-6
M. Wt: 419.45
InChI Key: ZJQMIEYSFOMGQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide is a useful research compound. Its molecular formula is C19H21N3O6S and its molecular weight is 419.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

  • Benzothiazoles, including derivatives of N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide, have shown potent antimicrobial properties. A study by Abbas et al. (2014) focused on synthesizing various derivatives and testing their antimicrobial effectiveness (Abbas et al., 2014).
  • Obasi et al. (2017) synthesized N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes, which demonstrated significant antibacterial activities against various strains including E. coli and Staphylococcus aureus (Obasi et al., 2017).

Anticancer Properties

  • Research by Osmaniye et al. (2018) indicated that certain benzothiazole derivatives can act as effective anticancer agents. This study synthesized new benzothiazole acylhydrazones and evaluated their anticancer activity against various cancer cell lines (Osmaniye et al., 2018).

Synthesis and Characterization

  • The study by Atta et al. (2002) focused on the synthesis of benzofuran derivatives with potential biological activity, showcasing the versatility of benzothiazole compounds in synthesizing various biologically active derivatives (Atta et al., 2002).
  • Sirisoma et al. (2009) discovered a series of N'-(2-oxoindolin-3-ylidene)benzohydrazides as apoptosis inducers, including derivatives of the compound , highlighting their potential in medicinal chemistry (Sirisoma et al., 2009).

Corrosion Inhibition

  • Hu et al. (2016) investigated benzothiazole derivatives as corrosion inhibitors for carbon steel, indicating their utility in industrial applications (Hu et al., 2016).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the context in which it’s used. Without more specific information, it’s difficult to provide a detailed analysis .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. Without more information, it’s difficult to provide a detailed analysis .

Future Directions

The future directions for research on a specific compound would depend on its properties and potential applications. Without more specific information, it’s difficult to provide a detailed analysis .

Properties

IUPAC Name

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O6S/c1-24-11-6-7-12(25-2)17-15(11)20-19(29-17)22-21-18(23)10-8-13(26-3)16(28-5)14(9-10)27-4/h6-9H,1-5H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQMIEYSFOMGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NNC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.